

Spectroscopic data for 4-(3-Iodobenzyl)morpholine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(3-Iodobenzyl)morpholine

Cat. No.: B1611821

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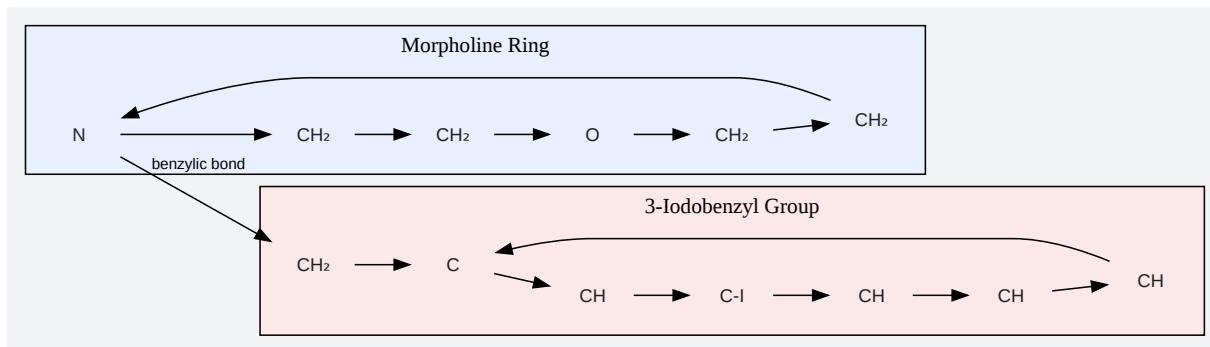
An In-Depth Technical Guide to the Spectroscopic Characterization of **4-(3-Iodobenzyl)morpholine**

Introduction

4-(3-Iodobenzyl)morpholine is a synthetic organic compound with potential applications in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for its use in research. This guide provides a detailed overview of the expected spectroscopic data for **4-(3-Iodobenzyl)morpholine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for verifying the compound's identity, purity, and stability. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure

The molecular structure of **4-(3-Iodobenzyl)morpholine** consists of a morpholine ring connected to a benzyl group, which is substituted with an iodine atom at the meta position. This structure gives rise to a unique set of spectroscopic signals that can be used for its identification.



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Caption: Molecular structure of **4-(3-iodobenzyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-(3-iodobenzyl)morpholine**, both ¹H and ¹³C NMR will provide key information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons of the iodobenzyl group and the aliphatic protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electronegative oxygen and nitrogen atoms in the morpholine ring.

Predicted ¹H NMR Data (in CDCl₃)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H	7.6 - 7.0	Multiplet	4H
Benzylid-CH ₂	~3.5	Singlet	2H
Morpholine-H (O-CH ₂)	~3.7	Triplet	4H
Morpholine-H (N-CH ₂)	~2.5	Triplet	4H

Interpretation:

- Aromatic Protons (7.6 - 7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet in the downfield region due to the influence of the iodine substituent. The exact splitting pattern will depend on the coupling between the protons.
- Benzylid Protons (~3.5 ppm): The two protons of the methylene group connecting the benzene ring and the morpholine nitrogen will appear as a singlet, as there are no adjacent protons to couple with.
- Morpholine Protons (~3.7 and ~2.5 ppm): The eight protons of the morpholine ring are chemically non-equivalent. The four protons adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (~3.7 ppm) as a triplet. The four protons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~2.5 ppm) as a triplet. The triplet pattern arises from coupling with the adjacent CH₂ group in the ring.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3-Iodobenzyl)morpholine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-I	~95
Aromatic C-H	125 - 138
Aromatic C-CH ₂	~140
Benzylid-CH ₂	~63
Morpholine C-O	~67
Morpholine C-N	~54

Interpretation:

- Aromatic Carbons (95 - 140 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon atom directly attached to the iodine (C-I) is expected to be significantly shielded and appear at a higher field (~95 ppm). The other aromatic carbons will resonate in the range of 125-140 ppm.
- Benzylid Carbon (~63 ppm): The carbon of the benzylic methylene group will appear around 63 ppm.
- Morpholine Carbons (~67 and ~54 ppm): The four carbons of the morpholine ring will give two distinct signals. The two carbons adjacent to the oxygen atom will be deshielded and appear at a lower field (~67 ppm), while the two carbons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~54 ppm).[2][3]

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Tune the spectrometer to the ^{13}C frequency.
- Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Processing: Process the data similarly to the ^1H NMR spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration
3100 - 3000	Aromatic C-H stretch
2950 - 2800	Aliphatic C-H stretch
1600 - 1450	Aromatic C=C stretch
1250 - 1000	C-N stretch
1150 - 1050	C-O-C stretch
~500	C-I stretch

Interpretation:

- C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
- C=C Stretching: The aromatic ring will exhibit C=C stretching bands in the 1600-1450 cm^{-1} region.

- C-N and C-O-C Stretching: The morpholine ring will show characteristic C-N and C-O-C stretching vibrations in the fingerprint region.
- C-I Stretching: A weak absorption band for the C-I bond is expected at a low wavenumber, around 500 cm^{-1} .

A predicted vapor phase IR spectrum is available from SpectraBase.[\[4\]](#)

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

- Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition: Acquire the IR spectrum by co-adding a sufficient number of scans (e.g., 16 or 32).
- Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

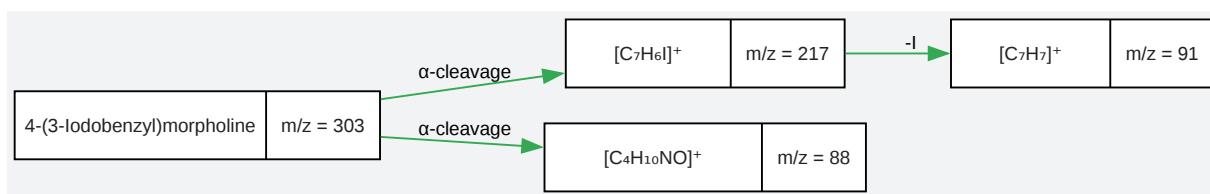
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

m/z	Interpretation
303	$[\text{M}]^+$, Molecular ion
176	$[\text{M} - \text{C}_4\text{H}_8\text{NO}]^+$, Loss of morpholine
127	$[\text{I}]^+$
100	$[\text{C}_4\text{H}_8\text{NO}]^+$, Morpholine fragment
91	$[\text{C}_7\text{H}_7]^+$, Tropylium ion

Interpretation:

The molecular ion peak ($[M]^+$) is expected at an m/z of 303, corresponding to the molecular weight of **4-(3-Iodobenzyl)morpholine**.^{[5][6]} The fragmentation pattern will likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the iodobenzyl cation and the morpholine radical, or vice versa. The presence of iodine will also give rise to a characteristic isotopic pattern.



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Caption: Proposed mass spectrometry fragmentation of **4-(3-Iodobenzyl)morpholine**.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a robust method for the structural confirmation and purity assessment of **4-(3-Iodobenzyl)morpholine**. The predicted spectroscopic data and protocols outlined in this guide serve as a valuable resource

for researchers working with this compound, ensuring the integrity and reliability of their scientific investigations.

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